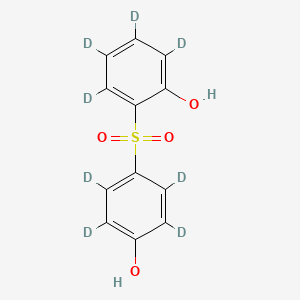
24 Bisphenol S-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
24 Bisphenol S-d8, also known as 2,4'-Bisphenol Sulfone-d8, is a deuterated derivative of Bisphenol S. This compound is characterized by the presence of deuterium atoms, which replace some of the hydrogen atoms in the molecular structure. It is primarily used in scientific research due to its stable isotope labeling, making it valuable for tracing and studying chemical reactions and biological processes.
準備方法
Synthetic Routes and Reaction Conditions: 24 Bisphenol S-d8 can be synthesized through the deuterium exchange reaction of Bisphenol S with deuterium oxide (D2O) under specific conditions. The reaction typically involves heating Bisphenol S in D2O in the presence of a catalyst, such as a strong acid or base, to facilitate the exchange of hydrogen atoms with deuterium atoms.
Industrial Production Methods: The industrial production of this compound involves large-scale deuterium exchange reactions. These reactions are carried out in specialized reactors designed to handle the high temperatures and pressures required for efficient deuterium incorporation. The resulting compound is then purified through various techniques, such as recrystallization or chromatography, to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions: 24 Bisphenol S-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to study the compound's behavior and its interactions with other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are usually conducted in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be achieved using various nucleophiles, such as halides or alkoxides. The reactions are often performed in polar aprotic solvents.
Major Products Formed:
Oxidation: The major products of oxidation reactions include sulfonic acids and phenols.
Reduction: Reduction reactions typically yield hydroxylated derivatives of the compound.
Substitution: Substitution reactions result in the formation of halogenated or alkylated derivatives.
科学的研究の応用
24 Bisphenol S-d8 is widely used in scientific research due to its stable isotope labeling. Its applications include:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed in biological studies to track the metabolism and distribution of compounds in living organisms.
Medicine: Utilized in medical research to investigate the pharmacokinetics and pharmacodynamics of drugs.
Industry: Applied in the development of new materials and processes, such as thermal printing and dye synthesis.
作用機序
The mechanism by which 24 Bisphenol S-d8 exerts its effects depends on the specific application. In general, the compound's stable isotope labeling allows researchers to track its movement and interactions within a system. The molecular targets and pathways involved vary depending on the context of the study, but often include enzymes, receptors, and metabolic pathways.
類似化合物との比較
Bisphenol A (BPA)
Bisphenol F (BPF)
Bisphenol S (BPS)
24 Bisphenol A-d8
24 Bisphenol F-d8
特性
分子式 |
C12H10O4S |
|---|---|
分子量 |
258.32 g/mol |
IUPAC名 |
2,3,4,5-tetradeuterio-6-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)sulfonylphenol |
InChI |
InChI=1S/C12H10O4S/c13-9-5-7-10(8-6-9)17(15,16)12-4-2-1-3-11(12)14/h1-8,13-14H/i1D,2D,3D,4D,5D,6D,7D,8D |
InChIキー |
LROZSPADHSXFJA-PGRXLJNUSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O)S(=O)(=O)C2=C(C(=C(C(=C2[2H])[2H])O)[2H])[2H])[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)O)S(=O)(=O)C2=CC=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















